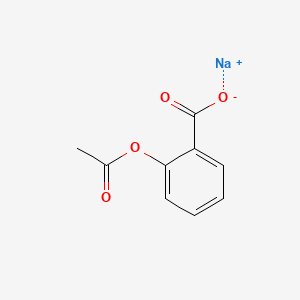

Aspirin sodium

CAS No.: 493-53-8

Cat. No.: VC1930141

Molecular Formula: C9H8NaO4

Molecular Weight: 203.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 493-53-8 |

|---|---|

| Molecular Formula | C9H8NaO4 |

| Molecular Weight | 203.15 g/mol |

| IUPAC Name | sodium;2-acetyloxybenzoate |

| Standard InChI | InChI=1S/C9H8O4.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12); |

| Standard InChI Key | DCNFJXWUPHHBKG-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC=CC=C1C(=O)[O-].[Na+] |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)O.[Na] |

Introduction

Chemical Properties and Structure

Aspirin sodium is characterized by specific chemical properties that distinguish it from the parent compound aspirin. The chemical formula and structural details are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Name | Sodium acetylsalicylate |

| Synonyms | Aspirin sodium, Sodium aspirin, Sodium aspirinate, Acetylsalicylic acid sodium salt |

| Molecular Formula | C₉H₇NaO₄ |

| Molecular Weight | 202.14 g/mol |

| CAS Number | 493-53-8 |

| SMILES Notation | [Na+].CC(=O)OC1=C(C=CC=C1)C([O-])=O |

| InChIKey | JZLOKWGVGHYBKD-UHFFFAOYSA-M |

The structure of aspirin sodium features the acetylsalicylate anion paired with a sodium cation, creating an ionic compound . The acetyl group remains attached to the phenolic oxygen of the salicylate, while the carboxylic acid group is deprotonated, forming a carboxylate anion that associates with the sodium ion . This ionic character contributes significantly to the compound's distinctive physical properties, particularly its enhanced water solubility compared to the parent compound.

Physical Properties

The physical characteristics of aspirin sodium differ notably from those of acetylsalicylic acid, as outlined in the following table:

| Property | Characteristic |

|---|---|

| Appearance | White solid |

| Odor | Odorless |

| Melting Point | Decomposes rather than melts cleanly |

| Boiling Point | Decomposes |

| Solubility in Water | Soluble (significantly more than aspirin) |

| Solubility in Diethyl Ether | Insoluble |

| Vapor Pressure | Approximately 0 mmHg |

Synthesis and Preparation

Laboratory Synthesis

Several methods exist for the preparation of aspirin sodium, with the most common approach involving the neutralization of acetylsalicylic acid with an appropriate sodium-containing base. The general reaction pathway involves the following:

Acetylsalicylic acid + Sodium base → Sodium acetylsalicylate + Byproducts

A refined preparation method involves reacting acetylsalicylic acid with sodium bicarbonate in the presence of a small amount of water to initiate the reaction . The reaction is indicated by the evolution of carbon dioxide bubbles. Once the reaction is complete, propan-2-ol (isopropanol) is typically added, and the solution is filtered . Crystallization conditions can then be manipulated to obtain various crystal forms.

It's important to note that sodium hydroxide cannot be used as the base in this process, as it causes hydrolysis of the acetylsalicylic acid, yielding salicylate instead of the desired acetylsalicylate salt .

Industrial Production

In large-scale industrial processes, the principles remain similar but are scaled appropriately. Industrial production typically involves:

-

Storage of raw materials (acetylsalicylic acid and appropriate sodium compound)

-

Controlled reaction under specific temperature and concentration conditions

-

Crystallization of the sodium salt

The specific techniques and equipment used vary depending on the scale of production and desired crystal form of the final product.

Pharmacological Properties

Mechanism of Action

Aspirin sodium shares the fundamental mechanism of action with regular aspirin but may exhibit differences in pharmacokinetics due to its enhanced solubility. The primary mechanisms include:

-

Irreversible inhibition of cyclooxygenase enzymes (COX-1 and COX-2) through acetylation of serine residues (Ser529 in COX-1 and Ser516 in COX-2)

-

Reduction in prostaglandin synthesis, which mediates pain, inflammation, and fever

-

Inhibition of thromboxane A2 production in platelets, preventing platelet aggregation and clot formation

The sodium salt form allows for more rapid dissolution in aqueous environments, potentially leading to faster onset of action compared to regular aspirin in certain formulations .

Therapeutic Applications

Aspirin sodium is employed in various therapeutic contexts, similar to regular aspirin but with potential advantages in specific formulations:

-

Pain relief (analgesic effect)

-

Fever reduction (antipyretic effect)

-

Anti-inflammatory treatment

-

Cardiovascular protection and prevention of thrombotic events

The enhanced solubility of the sodium salt form makes it particularly useful in formulations requiring rapid dissolution and absorption, such as effervescent tablets and certain injectable preparations . These formulations are commonly used for quick relief of headaches, pain, and fever.

Comparison with Regular Aspirin

The differences between aspirin sodium and regular aspirin (acetylsalicylic acid) have significant implications for their respective pharmaceutical applications:

| Property | Aspirin Sodium | Regular Aspirin |

|---|---|---|

| Chemical Formula | C₉H₇NaO₄ | C₉H₈O₄ |

| Molecular Weight | 202.14 g/mol | 180.16 g/mol |

| Water Solubility | Highly soluble | Poorly soluble |

| Dissolution Rate | Rapid | Slow |

| Stability in Solution | Less stable, hydrolyzes more readily | More stable |

| pH in Solution | Mildly basic | Mildly acidic |

| Gastric Irritation | Potentially less irritating | More irritating |

The primary advantage of aspirin sodium is its enhanced water solubility, which can lead to more rapid absorption and onset of action . This property has been utilized in various commercial formulations, including effervescent tablets that contain combinations of aspirin, citric acid, and sodium bicarbonate . These formulations produce sodium aspirin in situ upon dissolution in water, providing rapid relief of symptoms.

Research Findings and Applications

Crystal Structure Characterization

Recent research has elucidated the crystal structures of various forms of aspirin sodium, which remained unknown for decades despite the compound's commercial use. Studies have identified:

-

An anhydrate form (1:1 sodium aspirin salt)

-

A dihydrate form (1:1 sodium aspirin salt with two water molecules)

-

A hemihydrate form (2:1 sodium salt with half a water molecule)

These different crystal forms exhibit distinct properties and stability characteristics, with implications for pharmaceutical formulation and processing.

Diffusion Studies

Research into the diffusion properties of aspirin-based drugs in sodium hydroxide solutions has yielded insights into their behavior in basic environments. These studies have demonstrated varying diffusion coefficients among different aspirin formulations, with implications for drug delivery and absorption kinetics .

For example, diffusion coefficients of aspirin drugs in basic NaOH solutions have been measured in the range of 10⁻⁶ to 10⁻¹⁰ cm²/sec, depending on the specific formulation and coating . Non-coated tablets generally showed faster diffusion compared to coated formulations, which has direct implications for drug release profiles in vivo.

Interactions with Other NSAIDs

Investigations into the interactions between aspirin sodium and other non-steroidal anti-inflammatory drugs have revealed complex relationships with potential clinical significance. These interactions are particularly relevant in the gastrointestinal and cardiovascular systems, where they may influence both therapeutic effects and adverse reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume